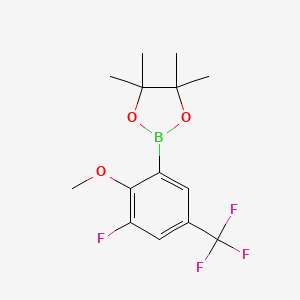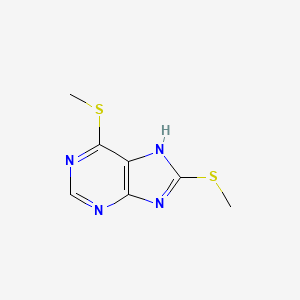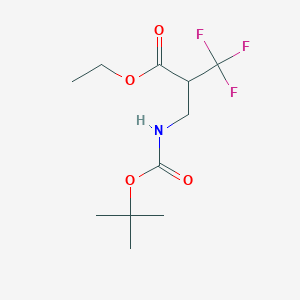![molecular formula C24H34O3 B14018249 3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane CAS No. 37003-19-3](/img/structure/B14018249.png)
3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[221]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- is a complex organic compound characterized by its bicyclic structure and the presence of methoxyphenyl and oxymethylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where the bicyclic core is alkylated with a methoxyphenyl derivative.
Addition of oxymethylene groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxymethylene groups, where nucleophiles like halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The methoxyphenyl group can interact with specific receptors, modulating their activity.
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: It can influence signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl compounds: Compounds with methoxyphenyl groups exhibit similar aromatic properties but may differ in their overall structure and reactivity.
Oxymethylene compounds:
Eigenschaften
CAS-Nummer |
37003-19-3 |
|---|---|
Molekularformel |
C24H34O3 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2-[[2-bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C24H34O3/c1-25-23-8-6-18(7-9-23)24(26-14-21-12-16-2-4-19(21)10-16)27-15-22-13-17-3-5-20(22)11-17/h6-9,16-17,19-22,24H,2-5,10-15H2,1H3 |
InChI-Schlüssel |
WGBUGNRGCZHCSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(OCC2CC3CCC2C3)OCC4CC5CCC4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


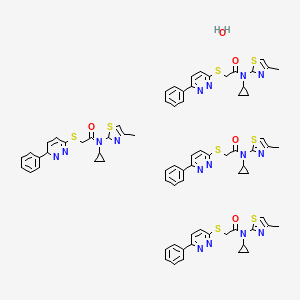
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)
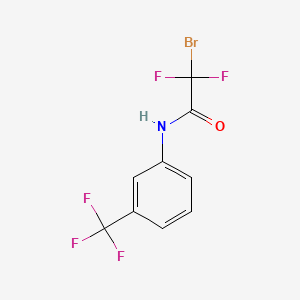
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
